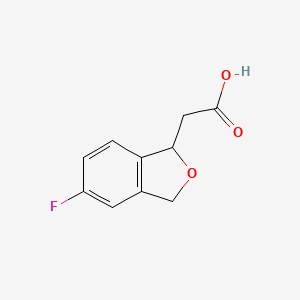![molecular formula C20H21NO B6604792 (1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2124271-13-0](/img/structure/B6604792.png)
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
Descripción general
Descripción
(1S,5R,7R)-7-Phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is a compound belonging to the class of azabicycloheptanones, which have been found to possess a wide range of biological activities. The compound is an important component of many drugs, and it has been studied extensively for its potential therapeutic uses. 2.0]heptan-2-one.
Aplicaciones Científicas De Investigación
Configurational NMR Studies
A study by García-Martínez et al. (1998) involved the preparation of novel stereoisomers of a related compound, 7-(1-phenylethyl)-2-oxa-7-azabicyclo[3.2.0]heptan-6-one. They determined the absolute configurations and conformational preferences in solution using 1H NMR spectroscopy, demonstrating the compound's potential for detailed stereochemical analysis (García-Martínez et al., 1998).
Synthesis of β-lactamase Inhibitors
Hunt and Zomaya (1982) developed methods for synthesizing derivatives related to your compound of interest, showing its potential use in creating novel β-lactamase inhibitors, an important class of antibiotics (Hunt & Zomaya, 1982).
Visible-Light Photocycloaddition for Synthesis
Jirásek et al. (2017) utilized a flavin-mediated visible-light photocycloaddition method to synthesize phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, demonstrating an efficient route for the synthesis of compounds structurally related to your query (Jirásek et al., 2017).
Chiral Bicyclic Azetidine Derivatives
Barrett et al. (2002) synthesized chiral bicyclic azetidine derivatives, including 3-(hydroxy-(4-nitrophenyl)methyl)-1-azabicyclo[3.2.0]heptan-2-one. This highlights the compound's relevance in the field of chiral synthesis and its potential applications in medicinal chemistry (Barrett et al., 2002).
Aromatase Inhibitory Activity
Staněk et al. (1991) synthesized derivatives including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, which displayed significant in vitro inhibition of human placental aromatase. This suggests potential applications of related compounds in endocrine therapy for hormone-dependent tumors (Staněk et al., 1991).
Synthesis of Analgesic Compounds
McKenzie et al. (1984) synthesized a series of 5-aryl-3-azabicyclo[3.2.0] heptan -6-one ketals, which demonstrated analgesic potency similar to morphine in animal models, indicating the potential of structurally related compounds in pain management (McKenzie et al., 1984).
Interaction with Metal Ions
Cardiano et al. (2017) studied the interaction of Cu2+ with compounds structurally related to your query, like ampicillin and amoxicillin. Their research offers insights into the complexation behavior of similar compounds with metal ions, which can be crucial in the development of metal-based drugs (Cardiano et al., 2017).
Synthesis and Drug Design
Mollet et al. (2012) showed that cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, closely related to your compound, could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, a process relevant for drug design and synthesis (Mollet et al., 2012).
Antitumor Activity
Singh and Micetich (2003) reported on the antitumor activity of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, indicating that similar structures could have significant applications in cancer treatment (Singh & Micetich, 2003).
Propiedades
IUPAC Name |
(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14(15-8-4-2-5-9-15)21-13-17-12-18(19(17)20(21)22)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3/t14-,17+,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSRBYJOZPIODD-GRGSLBFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CC(C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]3C[C@H]([C@@H]3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)